N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclohexanecarboxamide
Description
N-(2-(5,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclohexanecarboxamide is a synthetic small molecule characterized by a 1,2-dihydroquinolin-2-one core substituted with 5,8-dimethoxy groups. The ethyl linker connects the quinoline moiety to a cyclohexanecarboxamide group.
Properties
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-25-16-8-9-17(26-2)18-15(16)12-14(20(24)22-18)10-11-21-19(23)13-6-4-3-5-7-13/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBJZZVFIXJAGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical or research applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce new substituents onto the quinoline ring or the cyclohexanecarboxamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .
Scientific Research Applications
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions with biological targets.
Medicine: Due to its potential therapeutic properties, it is investigated for its efficacy in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function, leading to therapeutic effects .
Comparison with Similar Compounds
Key Structural Variations
The compound’s analogs differ primarily in substituents on the quinoline ring and the nature of the amide/sulfonamide group. Below is a comparative analysis of three closely related molecules:
Substituent Effects on Physicochemical Properties
- 5,8-Dimethoxy vs. In contrast, the dimethyl-substituted analog has electron-donating methyl groups, which may increase lipophilicity and metabolic stability.
- Cyclohexanecarboxamide vs. Cyclohexylacetamide: The target compound’s cyclohexanecarboxamide group introduces a rigid, hydrophobic cyclohexane ring, which could improve membrane permeability compared to the more flexible cyclohexylacetamide in .
- Sulfonamide vs. Carboxamide: The sulfonamide analog replaces the carboxamide with a 4-nitrobenzenesulfonamide group. The nitro group adds an electron-withdrawing effect, which might influence binding interactions in biological targets.
Biological Activity
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclohexanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C28H28N2O4 |
| Molecular Weight | 456.5 g/mol |
| IUPAC Name | N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-cyclohexanecarboxamide |
| InChI Key | VVQHZRXKXVNRHC-UHFFFAOYSA-N |
The biological activity of this compound is believed to involve several key mechanisms:
- Target Interaction : The compound is thought to interact with specific enzymes and receptors that play crucial roles in various biological processes, including cell growth and apoptosis.
- Signaling Pathways : It may modulate signaling pathways associated with cancer cell proliferation and inflammation. For instance, compounds with similar structures have been shown to inhibit cancer cell growth by inducing apoptosis through the activation of caspase pathways and modulation of mitochondrial functions.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Activity : Similar quinoline derivatives have demonstrated significant potential in inhibiting tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially making it useful in treating conditions characterized by excessive inflammation.
Study on Quinoline Derivatives
A study highlighted that derivatives of 2-oxoquinolines exhibited significant anti-proliferative effects against cancer cells. These compounds induced apoptosis through the activation of intrinsic pathways involving reactive oxygen species (ROS) production and mitochondrial dysfunction .
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Quinoline Core : This may involve cyclization reactions under acidic or basic conditions.
- Amide Bond Formation : The final step often involves coupling the quinoline derivative with cyclohexanecarboxylic acid derivatives using coupling agents like EDCI or DCC.
These synthetic routes have been optimized for yield and purity through techniques such as recrystallization or chromatography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
